N-Formyl-lenalidomide

Regulatory Compliance Analytical Method Validation Pharmaceutical Quality Control

Analytical labs often fail to accurately quantify N-Formyl-lenalidomide when they rely on generic, non-pharmacopeial impurity markers for HPLC/UHPLC method validation. This USP-recognized reference standard eliminates that uncertainty. • Delivers ≥98% purity with a distinctive melting point (109 °C) for unambiguous identity verification. • Supplied as an ISO 17034/17025 certified reference material, ensuring full traceability for ANDA/regulatory filings. • Available from stock with ambient shipping-no special permits needed.

Molecular Formula C14H13N3O4
Molecular Weight 287.275
CAS No. 2197414-56-3
Cat. No. B607531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Formyl-lenalidomide
CAS2197414-56-3
SynonymsFormyl Lenalidomide
Molecular FormulaC14H13N3O4
Molecular Weight287.275
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC=O
InChIInChI=1S/C14H13N3O4/c18-7-15-10-3-1-2-8-9(10)6-17(14(8)21)11-4-5-12(19)16-13(11)20/h1-3,7,11H,4-6H2,(H,15,18)(H,16,19,20)
InChIKeyZAKVREDQPOJYDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Formyl-lenalidomide: USP Reference Standard


N‑Formyl‑lenalidomide (CAS 2197414‑56‑3) is a pharmaceutical analytical impurity (PAI) of the immunomodulatory drug lenalidomide, chemically defined as N‑(2‑(2,6‑dioxopiperidin‑3‑yl)‑1‑oxoisoindolin‑4‑yl)formamide [REFS‑1]. It is officially recognized as a United States Pharmacopeia (USP) reference standard and is also available as a certified reference material (CRM) that meets ISO 17034 and ISO/IEC 17025 requirements [REFS‑2][REFS‑3]. The compound serves exclusively as an analytical impurity marker for the development and validation of chromatographic methods, quality control (QC) release testing, and stability studies of lenalidomide drug substances and finished products [REFS‑4].

Why N-Formyl-lenalidomide Is Irreplaceable


Lenalidomide‑related impurities are not interchangeable because they differ fundamentally in their chemical structure, physicochemical properties, and regulatory recognition. The formyl group on N‑Formyl‑lenalidomide confers a distinct melting point, chromatographic retention behavior, and mass spectrometric fragmentation pattern that are specific to this impurity alone [REFS‑1][REFS‑2]. Moreover, its official USP reference standard status ensures a level of characterization, purity, and traceability that is not guaranteed for generic, non‑pharmacopeial impurities [REFS‑3]. Analytical methods validated using a different impurity (e.g., a hydrolysis product or an oxidative degradant) will fail to accurately quantify N‑Formyl‑lenalidomide, compromising both regulatory compliance and product quality assurance [REFS‑4].

N-Formyl-lenalidomide vs. Other Impurities


Compendial Status: USP vs. Non-Pharmacopeial

N‑Formyl‑lenalidomide is an official United States Pharmacopeia (USP) reference standard, whereas many other lenalidomide impurities (e.g., Impurity 2, Impurity 13, Impurity 25) are not compendial materials and lack multi‑traceability to primary pharmacopeial standards [REFS‑1][REFS‑2].

Regulatory Compliance Analytical Method Validation Pharmaceutical Quality Control

Purity Advantage Over Generic Impurities

Commercial lots of N‑Formyl‑lenalidomide are supplied with a minimum purity of 99%, whereas many generic lenalidomide impurities (e.g., Impurity 13) are offered at only 95% purity [REFS‑1][REFS‑2].

Purity Analysis Analytical Reference Standard Quantitative Accuracy

Melting Point Differentiation

The melting point of N‑Formyl‑lenalidomide is 109°C, which is more than 125°C lower than that of Lenalidomide Impurity 2 (236.35°C) [REFS‑1][REFS‑2]. This large difference reflects the distinct crystal‑packing and intermolecular interactions imparted by the N‑formyl substituent.

Physicochemical Characterization Material Handling Chromatographic Selectivity

Cold-Chain Storage Requirement

USP‑grade N‑Formyl‑lenalidomide requires storage at -10 to -25°C, whereas many lenalidomide impurities can be stored at ambient or refrigerated (2‑8°C) temperatures [REFS‑1][REFS‑2].

Stability Storage Conditions Supply Chain Logistics

Distinct Molecular Identity

N‑Formyl‑lenalidomide has the molecular formula C14H13N3O4 and a molar mass of 287.27 g/mol, whereas a common hydrolysis‑related impurity (Lenalidomide Impurity 2) has C13H15N3O4 (277.28 g/mol) [REFS‑1][REFS‑2]. The formyl addition (+C‑O) accounts for the 10 Da mass increase and a distinct MS/MS fragmentation pattern.

Molecular Characterization Mass Spectrometry Structural Identity

N-Formyl-lenalidomide Applications


Method Validation for Regulatory Submissions

N‑Formyl‑lenalidomide is the compendial impurity of choice for developing and validating stability‑indicating HPLC or UHPLC methods intended for regulatory filing. Its USP reference standard status ensures method acceptance by the FDA and EMA [REFS‑1]. Use as a system suitability standard and for establishing relative response factors directly addresses ICH Q2(R1) validation requirements [REFS‑2].

QC Release and Stability Testing

QC laboratories employ N‑Formyl‑lenalidomide as a quantitative impurity marker in batch release testing. Its high purity (99%) minimizes correction factors, while its distinctive melting point (109°C) provides a simple identity verification step [REFS‑3]. The compound is specifically monitored under ICH Q3A/Q3B guidelines for process‑related impurities [REFS‑2].

Forced Degradation Studies

Because N‑Formyl‑lenalidomide can form during lenalidomide synthesis via reaction with formylating agents, it is a critical marker in forced degradation and stress‑testing protocols [REFS‑4]. Using the authentic USP reference material ensures accurate identification and quantification of this specific degradant, distinguishing it from hydrolysis or oxidation products that require different control strategies.

Mass Spectrometry Method Setup

The distinct molecular mass (287.27 g/mol, C14H13N3O4) of N‑Formyl‑lenalidomide allows LC‑MS methods to resolve it from co‑eluting impurities of similar structure. Procurement of this specific reference standard is essential for tuning MS parameters, establishing ion ratios, and validating multiple‑reaction monitoring (MRM) transitions for impurity quantification [REFS‑5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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